molecular formula C19H21F3N2O B7152705 1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol

1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol

Cat. No.: B7152705
M. Wt: 350.4 g/mol
InChI Key: WWIAEJRWZWLMSH-UHFFFAOYSA-N
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Description

1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with fluorine atoms and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the fluorine atoms via nucleophilic substitution reactions.

    Reductive Amination: Formation of the amine group through reductive amination of the corresponding ketone or aldehyde.

    Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to introduce the difluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amine derivatives.

Scientific Research Applications

1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Biological Research: Used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorine atoms and amine group play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-chlorophenyl]piperidin-4-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-bromophenyl]piperidin-4-ol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-[[(3,5-difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c20-15-7-14(8-16(21)10-15)12-23-11-13-1-2-19(18(22)9-13)24-5-3-17(25)4-6-24/h1-2,7-10,17,23,25H,3-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIAEJRWZWLMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)CNCC3=CC(=CC(=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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